1-(2-Fluoro-6-(trifluoromethyl)benzyl)-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione
Overview
Description
This compound is a pyrimidinedione derivative, which means it contains a pyrimidine ring - a six-membered ring with two nitrogen atoms and four carbon atoms. The dione indicates the presence of two carbonyl (C=O) groups. The molecule also has a benzyl group attached, which is further substituted with fluorine and trifluoromethyl groups. The presence of an iodine atom indicates it might be used as a precursor for further reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simple precursors. The exact method would depend on the specific reactions used in the synthesis. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidinedione ring system, the benzyl group, and the various halogens all contribute to the overall structure .Chemical Reactions Analysis
As a pyrimidinedione derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the iodine atom makes it a good leaving group, which could be substituted in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could make the compound quite electronegative, and the iodine atom could potentially make it quite heavy .Scientific Research Applications
Molecular Synthesis and Characterization
- The compound has been synthesized using multi-component reactions, demonstrating its potential for chemical synthesis and characterization. For instance, a related compound, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, was synthesized via Aldol–Michael addition reactions, showcasing the versatility of this class of compounds in synthetic chemistry (Barakat et al., 2016).
Fluorescence and Luminescence Studies
- These compounds have been studied for their fluorescence characteristics, which could have applications in imaging and diagnostics. A study on similar fluorouracil derivatives highlights their luminescent properties, which could be pertinent to the compound (Ostakhov et al., 2019).
Crystallography and Structural Analysis
- The structural properties of similar compounds have been analyzed using crystallography, providing insights into their molecular geometry and potential interactions. For example, studies on trifluoromethyl-substituted compounds have delved into their crystal structures, which could be relevant for understanding the physical and chemical properties of the compound (Li et al., 2005).
Potential for Drug Development
- Although specific applications in drug development for this compound are not directly reported, its structural similarity to other pyrimidine derivatives, which have been explored for anti-HIV activity and other medicinal properties, suggests potential pharmaceutical applications. For instance, studies on fluoro-HEPT analogues, which share a similar pyrimidine structure, have shown significant activity against HIV-1, indicating the possible relevance of the compound in drug discovery (Loksha et al., 2011).
Herbicidal Activities
- Similar pyrimidine derivatives have also shown herbicidal activities, suggesting potential agricultural applications for the compound. A study on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds demonstrated good herbicidal activities, which could be a relevant area of application for 1-(2-Fluoro-6-(trifluoromethyl)benzyl)-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione (Huazheng, 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-5-iodo-6-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4IN2O2/c1-6-10(18)11(21)19-12(22)20(6)5-7-8(13(15,16)17)3-2-4-9(7)14/h2-4H,5H2,1H3,(H,19,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBUKGISILNJCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654866 | |
Record name | 1-{[2-Fluoro-6-(trifluoromethyl)phenyl]methyl}-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150560-54-5 | |
Record name | 1-{[2-Fluoro-6-(trifluoromethyl)phenyl]methyl}-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-fluoro-6-(trifluoromethyl)benzyl]-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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